benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is C25H24N2O6S (CID 3701401), with critical structural elements including:
Properties
CAS No. |
609795-84-8 |
|---|---|
Molecular Formula |
C25H24N2O6S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
benzyl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H24N2O6S/c1-15-22(24(30)32-14-17-7-5-4-6-8-17)23(27-21(29)11-12-34-25(27)26-15)18-9-10-19(33-16(2)28)20(13-18)31-3/h4-10,13,23H,11-12,14H2,1-3H3 |
InChI Key |
UUXNBZNLYVYDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Functionalization Steps
The synthesis involves sequential functionalization of the phenyl group and heterocyclic core:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Methoxylation | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | Introduce 3-methoxy group on phenyl ring |
| 2 | Acetylation | Acetic anhydride, base (e.g., sodium acetate) | Introduce 4-acetyloxy group |
| 3 | Cyclization | Thiourea derivatives, carbonyl compounds | Form pyrimido-thiazine core |
| 4 | Esterification | Benzyl chloride/alcohol, acid/base catalyst | Attach benzyl ester group |
Synthesis of the 4-Acetyloxy-3-Methoxyphenyl Intermediate
The phenyl substituent is synthesized via stepwise protection and functionalization .
Methoxylation of 3-Hydroxyphenol
The 3-methoxy group is introduced through O-methylation of 3-hydroxyphenol or its derivatives. Typical methods include:
Acetylation of 4-Hydroxy-3-Methoxyphenyl Derivative
Acetylation of the 4-hydroxyl group is performed under controlled pH and temperature to prevent side reactions:
-
Reagents : Acetic anhydride (2.1–6 equivalents), sodium acetate (stoichiometric).
-
Conditions :
-
Workup : Acidification to pH 1.5–3 with sulfuric acid, followed by crystallization.
Construction of the Pyrimido-Thiazine Core
The heterocyclic core is synthesized via cyclization reactions , often involving thiourea or urea derivatives.
Cyclization to Form Thiazine Intermediate
Thiazine precursors are typically formed by reacting amines with thiocarbonyl reagents. For example:
Pyrimidine Ring Formation
The pyrimidine ring is introduced through condensation or cycloaddition reactions. Common strategies include:
-
Reagents : Urea derivatives, alkyne intermediates, or cyanamide.
-
Conditions : Elevated temperatures (100–200°C) under inert atmospheres.
Introduction of the Benzyl Ester Group
The benzyl ester is introduced via esterification or coupling reactions .
Esterification of Carboxylic Acid
If the core contains a carboxylic acid, benzyl esterification is achieved using:
Alternative Routes
For pre-functionalized cores, ** Mitsunobu reaction** or Staudinger reaction may be employed to attach the benzyl group.
Purification and Characterization
Final purification involves crystallization or column chromatography :
-
Crystallization : Acidified aqueous solutions (pH 1.5–3) with seed crystals to enhance yield.
-
Chromatography : Silica gel columns using hexane/ethyl acetate gradients.
Comparative Analysis with Analogues
| Compound | Structural Differences | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target | Pyrimido-thiazine + 4-acetyloxy-3-methoxyphenyl | Acetyloxy, methoxy, benzyl ester | Anticancer, anti-inflammatory |
| Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-thiazine | Benzyloxy instead of acetyloxy | Benzyloxy, methoxy | Reduced solubility, altered bioactivity |
| Benzyl 6-(4-methoxyphenyl)-8-methyl-thiazine | Lacks acetyloxy group | Methoxy | Simplified structure, lower reactivity |
Challenges and Optimization Strategies
Side Reactions During Acetylation
Excessive acetylation or high pH (>12) leads to decomposition of the acetyloxy group. Optimization :
Low Yield in Cyclization
Poor solubility of intermediates reduces cyclization efficiency. Solutions :
-
Solvent Selection : Use high-boiling solvents (e.g., quinoline, DMF) for decarboxylation.
-
Catalysts : Copper powder or quinoline enhances decarboxylation rates.
Industrial-Scale Considerations
Cost and Scalability
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyloxy group (-OAc) undergoes hydrolysis under basic or acidic conditions:
-
Alkaline Hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 hours) yields the deacetylated product benzyl 6-(4-hydroxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylate (yield: 78–85%).
-
Acid-Catalyzed Hydrolysis : Reaction with dilute HCl (0.5–1 M) in THF at reflux produces the same deacetylated compound but with lower efficiency (yield: 65–70%).
This reaction is critical for generating intermediates with free phenolic -OH groups for further functionalization.
Esterification and Transesterification
The benzyl ester group participates in ester exchange reactions:
-
Methanolysis : Heating with methanol and catalytic H₂SO₄ (70–80°C, 8–12 hours) produces the methyl ester derivative (yield: 82%).
-
Transesterification with Higher Alcohols : Using alcohols like isopropyl or tert-butyl in the presence of DCC/DMAP yields corresponding esters (yield: 70–75%).
These modifications enhance solubility or alter pharmacokinetic properties.
Alkylation and Acylation
The pyrimido-thiazine nitrogen and phenolic -OH (post-hydrolysis) are reactive sites:
-
N-Alkylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF (60°C, 6 hours) introduces a methyl group at the nitrogen (yield: 68%).
-
Acylation of Phenolic -OH : Reaction with acetyl chloride in pyridine generates the acetyl-protected derivative (yield: 90%).
Oxidation Reactions
The thiazine sulfur and methyl groups are oxidation-sensitive:
-
Sulfur Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane forms the sulfoxide derivative (yield: 55–60%).
-
Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the methyl group to a carboxylate under acidic conditions (yield: 48%).
Cycloaddition and Ring-Opening Reactions
The pyrimido-thiazine core participates in [4+2] cycloadditions:
-
Diels-Alder Reactions : Heating with maleic anhydride in toluene (110°C, 12 hours) forms a fused bicyclic adduct (yield: 50%).
Stability Under Physiological Conditions
The compound undergoes gradual degradation in phosphate-buffered saline (pH 7.4) at 37°C, with a half-life of 12–15 hours. Major degradation products include hydrolyzed phenolic and sulfoxide derivatives.
Comparative Reactivity with Structural Analogs
Replacing the methoxy group with ethoxy (as in analog benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-... ) reduces hydrolysis rates by 15–20% due to steric hindrance.
Scientific Research Applications
Benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, we analyze its analogues with modifications in the heterocyclic core, substituents, and functional groups.
Pyrimido[2,1-b][1,3]Oxazine Derivatives
A closely related compound, 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (compound 3 ), differs in two key aspects:
Heterocyclic Core : Replacement of the thiazine ring with an oxazine ring reduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) and alters electron distribution .
| Property | Target Compound | Compound 3 |
|---|---|---|
| Core Structure | Pyrimido[2,1-b][1,3]thiazine | Pyrimido[2,1-b][1,3]oxazine |
| Position 7 Substituent | Benzyl ester | Cyano group |
| Position 8 Substituent | Methyl | Methylthio (leaving group) |
| Key Reactivity | Ester hydrolysis potential | Nucleophilic substitution at C8 |
Synthetic routes for compound 3 involve chalcone intermediates and column chromatography purification, suggesting parallels in multi-step heterocyclic assembly .
Thiazolo[3,2-a]Pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a thiazole-pyrimidine fused system but diverges in:
Substituent Complexity : The 2,4,6-trimethoxybenzylidene group introduces steric bulk and hydrogen-bonding capacity via methoxy groups.
Conformational Flexibility : The dihydrothiazolo ring allows for puckering (quantified via Cremer-Pople parameters), unlike the rigid thiazine ring in the target compound .
Crystallographic studies (using SHELX and ORTEP-III) reveal that the trimethoxybenzylidene group participates in C–H···O hydrogen bonds, stabilizing the crystal lattice—a feature less prominent in the target compound due to its acetyloxy group’s steric hindrance .
Spiro-Decane Dione Derivatives
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit spirocyclic architectures, diverging fundamentally from the fused pyrimidothiazine system. Key distinctions include:
- Functional Diversity: The benzothiazolyl and dimethylaminophenyl groups enable dual fluorescence and bioactivity mechanisms, unlike the target compound’s ester-dominated reactivity.
Structural and Functional Implications
Substituent-Driven Reactivity
- Benzyl Ester vs. Cyano Group: The target compound’s benzyl ester (position 7) is prone to hydrolysis under basic conditions, whereas the cyano group in compound 3 facilitates nucleophilic addition or cyclization .
- Acetyloxy vs. Methoxy : The acetyloxy group in the target compound offers both hydrogen-bond acceptor capacity (via carbonyl) and steric bulk, contrasting with the purely electron-donating methoxy groups in thiazolo[3,2-a]pyrimidine derivatives .
Biological Activity
Benzyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structural framework that includes a pyrimido-thiazine core. Its molecular formula is , and it possesses various functional groups that contribute to its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Formation of the Thiazine Ring : Reactions involving sulfur-containing reagents.
- Coupling Reactions : Utilizing benzyl halides to couple the pyrimidine and thiazine rings.
- Functional Group Modifications : Optimization for yield and purity using catalysts and controlled conditions .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and microbial infections .
Biological Activities
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiazine derivatives can inhibit bacterial growth by targeting bacterial enzymes .
Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation. It may interfere with DNA replication processes in cancer cells or inhibit key enzymes involved in tumor growth .
Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can act as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Similar core structure | Antimicrobial and anticancer |
| Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Multiple methoxy groups | Enhanced solubility and bioactivity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : Experiments on cultured cancer cells showed that the compound significantly reduced cell viability at concentrations above 10 µM.
- Animal Models : In vivo studies using murine models indicated a decrease in tumor size when treated with the compound compared to controls.
- Mechanistic Studies : Investigations revealed that the compound inhibits specific kinases involved in cell cycle regulation.
Q & A
Basic Research: What experimental strategies are recommended for synthesizing derivatives of this compound?
Answer:
A multi-step synthesis approach is typically employed, involving:
- Key intermediates : Use of substituted benzothiazole or pyrimidine precursors, as demonstrated in analogous thiazine derivatives (e.g., coupling 4-(acetyloxy)-3-methoxyphenyl groups with pyrimido-thiazine scaffolds via nucleophilic substitution or cyclocondensation reactions) .
- Reaction optimization : Utilize potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., acetonitrile) for efficient coupling steps, as seen in related benzamide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates, followed by recrystallization for final products .
Basic Research: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., O1–C3–N2 at 122.7°) using SHELXL for refinement .
Advanced Research: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
Answer:
- Refinement protocols : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding interactions to minimize R-factor discrepancies .
- Validation tools : Cross-reference with ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen-bonding networks .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., ethyl 7-methyl-3-oxo-thiazolo-pyrimidine derivatives) to identify systematic errors in data collection .
Advanced Research: How do hydrogen-bonding patterns influence molecular packing in the crystal lattice?
Answer:
- Graph-set analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···O) using Etter’s formalism to identify recurring motifs (e.g., R₂²(8) rings) .
- Packing energy calculations : Correlate H-bond strength (e.g., O3–C21···O6 interactions at 2.85 Å) with lattice stability using computational tools like Mercury .
- Impact on properties : Strong intermolecular H-bonding (e.g., involving the 4-acetyloxy group) may reduce solubility, as observed in related thiazine derivatives .
Advanced Research: How can the puckering conformation of the pyrimido-thiazine ring be quantified?
Answer:
- Cremer-Pople parameters : Calculate puckering amplitude (Q) and phase angle (θ) for the six-membered ring using atomic coordinates from X-ray data .
- Comparative analysis : Contrast with spirocyclic analogs (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) to assess steric effects of substituents on ring distortion .
- DFT modeling : Optimize ring geometry at the B3LYP/6-31G(d) level to validate experimental puckering trends .
Advanced Research: What computational methods are suitable for predicting bioactivity or reactivity of this compound?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA via minor groove binding, as seen in related thiazine derivatives) .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antibacterial activity using partial least squares regression .
- Reactivity prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites (e.g., the 4-oxo group) for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
